Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate
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Overview
Description
Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates It is characterized by the presence of a cyano group, a phenyl group, and a 4-methylbenzylamino group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate typically involves the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with 4-methylbenzylamine in the presence of a base such as sodium ethoxide in ethanol. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nicotinates or amides.
Scientific Research Applications
Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate involves its interaction with specific molecular targets. The cyano group and the amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- N-substituted 1-benzyl-4-methyl-5-cyano-6-amino-7-azaindoles
Uniqueness
Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate is unique due to its specific substitution pattern on the nicotinate backbone. The presence of the 4-methylbenzylamino group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 5-cyano-6-[(4-methylphenyl)methylamino]-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)20-13-19(14-24)22(25-15-17-11-9-16(2)10-12-17)26-21(20)18-7-5-4-6-8-18/h4-13H,3,15H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYJLAJQOQVEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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